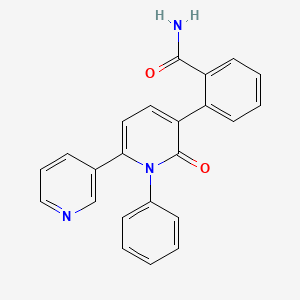![molecular formula C16H12O2S B14019865 1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone is a chemical compound that belongs to the class of dibenzothiophenes. It is characterized by the presence of two ethanone groups attached to the 2 and 6 positions of the dibenzothiophene core. Dibenzothiophenes are sulfur-containing heterocyclic compounds that are commonly found in fossil fuels and are known for their stability and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone typically involves the functionalization of dibenzothiophene. One common method is the Friedel-Crafts acylation reaction, where dibenzothiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of 1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiophene: The parent compound without the ethanone groups.
Dibenzothiophene sulfone: An oxidized derivative with sulfone groups.
Dibenzothiophene sulfoxide: An intermediate oxidation product with sulfoxide groups.
Uniqueness
1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone is unique due to the presence of the ethanone groups, which impart distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives .
Propriétés
Formule moléculaire |
C16H12O2S |
|---|---|
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
1-(6-acetyldibenzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C16H12O2S/c1-9(17)11-6-7-15-14(8-11)13-5-3-4-12(10(2)18)16(13)19-15/h3-8H,1-2H3 |
Clé InChI |
UFVHWBATVYDOLO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)SC3=C2C=CC=C3C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


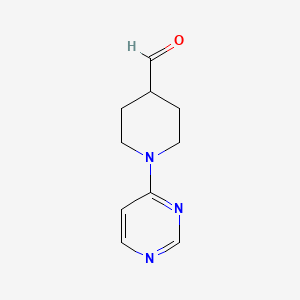

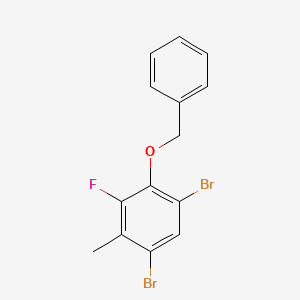

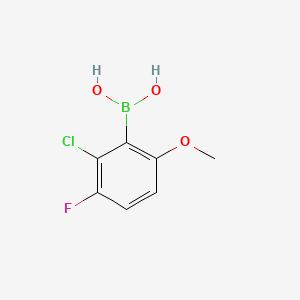
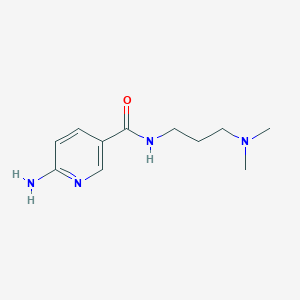
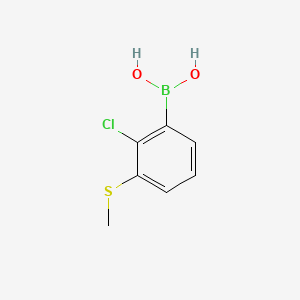
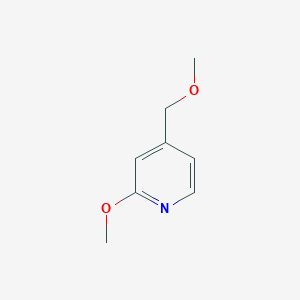
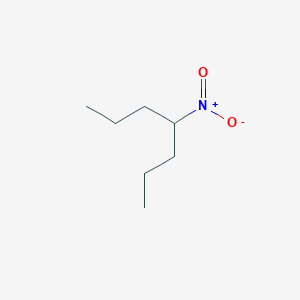

![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)
